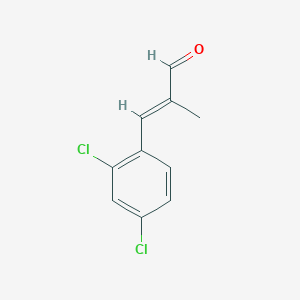

3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8Cl2O |

|---|---|

Molecular Weight |

215.07 g/mol |

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-2-methylprop-2-enal |

InChI |

InChI=1S/C10H8Cl2O/c1-7(6-13)4-8-2-3-9(11)5-10(8)12/h2-6H,1H3/b7-4+ |

InChI Key |

LFYROJBISPJGQH-QPJJXVBHSA-N |

Isomeric SMILES |

C/C(=C\C1=C(C=C(C=C1)Cl)Cl)/C=O |

Canonical SMILES |

CC(=CC1=C(C=C(C=C1)Cl)Cl)C=O |

Origin of Product |

United States |

Strategic Methodologies for the Chemical Synthesis of 3 2,4 Dichlorophenyl 2 Methyl 2 Propenal

Retrosynthetic Analysis and Fundamental Disconnection Strategies Leading to 3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.comlkouniv.ac.inslideshare.net For this compound, the primary disconnection strategies focus on the formation of the carbon-carbon double bond and the bond between the aromatic ring and the propenal backbone.

One of the most logical disconnections is at the double bond, which suggests a condensation reaction between 2,4-dichlorobenzaldehyde (B42875) and propanal. This approach is based on the well-established aldol-type condensation reactions. Another key disconnection involves breaking the bond between the aromatic ring and the C3 position of the propenal moiety. This suggests a cross-coupling reaction, such as a Heck or Suzuki-Miyaura reaction, between a derivative of 2,4-dichlorobenzene and a suitable three-carbon building block.

A functional group interconversion (FGI) approach can also be considered, where the aldehyde is derived from a more stable precursor, such as an ester or an alcohol, late in the synthesis. youtube.com For instance, the target molecule could be obtained by the oxidation of the corresponding alcohol, 3-(2,4-dichlorophenyl)-2-methyl-2-propen-1-ol.

The following table summarizes the primary retrosynthetic disconnections for this compound:

| Disconnection Strategy | Key Bond Cleavage | Resulting Precursors | Corresponding Forward Reaction |

|---|---|---|---|

| Aldol-Type Condensation | C2=C3 Double Bond | 2,4-Dichlorobenzaldehyde and Propanal | Aldol (B89426) Condensation / Knoevenagel Condensation |

| Cross-Coupling | Aryl-C3 Bond | 2,4-Dichlorophenylboronic acid (or halide) and a 2-methyl-2-propenal equivalent | Suzuki-Miyaura / Heck Reaction |

| Wittig/Horner-Wadsworth-Emmons Olefination | C2=C3 Double Bond | 2,4-Dichlorobenzaldehyde and a phosphorus ylide/phosphonate (B1237965) | Wittig Reaction / Horner-Wadsworth-Emmons Reaction |

Condensation Reactions in the Preparation of this compound and Related Structures

Condensation reactions are a powerful class of reactions for the formation of carbon-carbon double bonds and are particularly well-suited for the synthesis of α,β-unsaturated carbonyl compounds. sigmaaldrich.com

The Knoevenagel condensation is a modification of the aldol condensation that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, in the presence of a basic catalyst. wikipedia.orgthermofisher.com The active methylene group is flanked by two electron-withdrawing groups, which increases the acidity of the methylene protons. purechemistry.org

While the direct Knoevenagel condensation is not immediately applicable for the synthesis of this compound from 2,4-dichlorobenzaldehyde and propanal, a related strategy could involve the use of an active methylene compound that can be later converted to the desired product. For instance, the reaction of 2,4-dichlorobenzaldehyde with a compound like 2-methyl-3-oxobutanoate, followed by hydrolysis and decarboxylation, could potentially yield the target molecule.

Catalytic variants of the Knoevenagel condensation often employ milder bases, such as amines (e.g., piperidine, pyridine), or Lewis acids. rsc.orgacs.org The use of such catalysts can improve reaction yields and selectivities. researchgate.net The Doebner modification, for example, uses pyridine (B92270) as a catalyst and is particularly useful when one of the activating groups is a carboxylic acid, leading to a decarboxylation-condensation sequence. organic-chemistry.org

The Claisen-Schmidt condensation is a type of crossed aldol condensation between an aromatic aldehyde or ketone and an aliphatic aldehyde or ketone. scispace.comresearchgate.net This reaction is typically carried out under basic or acidic conditions. For the synthesis of this compound, a Claisen-Schmidt reaction between 2,4-dichlorobenzaldehyde and propanal is a direct and viable route.

The mechanism under basic conditions involves the deprotonation of the α-carbon of propanal to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,4-dichlorobenzaldehyde. The resulting aldol adduct readily undergoes dehydration to form the more stable, conjugated α,β-unsaturated aldehyde. jchemrev.com The use of a strong base like sodium hydroxide (B78521) or potassium hydroxide is common in these reactions. rsc.org

The following table summarizes the key features of the Claisen-Schmidt condensation for this synthesis:

| Parameter | Description |

|---|---|

| Reactants | 2,4-Dichlorobenzaldehyde and Propanal |

| Catalyst | Base (e.g., NaOH, KOH) or Acid (e.g., HCl) |

| Key Intermediate | Aldol adduct: 3-hydroxy-3-(2,4-dichlorophenyl)-2-methylpropanal |

| Product | This compound |

Olefin Metathesis and Cross-Coupling Approaches for Building the α,β-Unsaturated System of this compound

Olefin metathesis and palladium-catalyzed cross-coupling reactions offer powerful alternatives for the construction of the α,β-unsaturated system in the target molecule. nih.gov

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org To synthesize this compound, a Heck reaction could be envisioned between 2,4-dichloroiodobenzene (or bromobenzene) and 2-methyl-2-propenal. The reaction typically employs a palladium catalyst, a base, and a phosphine (B1218219) ligand. lew.ro A potential challenge with this approach is the potential for side reactions, such as polymerization of the α,β-unsaturated aldehyde.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction that joins an organoboron compound with an organic halide or triflate. yonedalabs.comnih.gov In the context of our target molecule, this would involve the reaction of 2,4-dichlorophenylboronic acid with a suitable 2-methyl-2-propenal derivative bearing a leaving group at the 3-position. The Suzuki-Miyaura reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). thermofisher.comwikipedia.org For the synthesis of this compound, the Wittig reaction would involve the reaction of 2,4-dichlorobenzaldehyde with the ylide derived from 1-(triphenylphosphoranylidene)propan-2-one, followed by further functional group manipulation to unmask the aldehyde. A more direct approach would be the use of a formyl-substituted ylide, though these can be less stable. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. acs.orgresearchgate.netorganic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that uses a phosphonate carbanion instead of a phosphorus ylide. wikipedia.orgorganic-chemistry.org The HWE reaction often provides better yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. conicet.gov.ar The reaction of 2,4-dichlorobenzaldehyde with a phosphonate ester, such as diethyl 2-formyl-1-methylethylphosphonate, in the presence of a base, would yield the target α,β-unsaturated aldehyde. The HWE reaction generally favors the formation of the (E)-alkene. youtube.comnih.gov

The following table compares the olefination methods for the synthesis of the target molecule:

| Reaction | Key Reagents | Advantages | Potential Challenges |

|---|---|---|---|

| Wittig Reaction | 2,4-Dichlorobenzaldehyde, Phosphorus Ylide | Wide applicability | Stereoselectivity can be an issue; triphenylphosphine (B44618) oxide byproduct can be difficult to remove |

| Horner-Wadsworth-Emmons Reaction | 2,4-Dichlorobenzaldehyde, Phosphonate Ester | Generally gives (E)-alkenes; water-soluble byproduct | Requires synthesis of the phosphonate reagent |

Dehydrogenative Synthesis of α,β-Unsaturated Aldehydes Applicable to this compound Precursors

The dehydrogenative synthesis of α,β-unsaturated aldehydes from their saturated counterparts represents an atom-economical and efficient strategy. This approach can be applied to the synthesis of this compound from its precursor, 3-(2,4-Dichlorophenyl)-2-methyl-propanal. A common method involves the use of a palladium catalyst in the presence of a suitable oxidant.

One potential pathway is the palladium-catalyzed aerobic oxidation. In a typical procedure, the saturated aldehyde precursor would be treated with a palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a co-catalyst and molecular oxygen as the terminal oxidant. The reaction mechanism generally involves the formation of a palladium enolate, followed by β-hydride elimination to generate the α,β-unsaturated product and a palladium hydride species. The palladium hydride is then reoxidized by the oxidant, regenerating the active palladium(II) catalyst.

Another approach is the ruthenium-catalyzed hydrogen-transfer strategy. This method can facilitate the direct synthesis of α,β-unsaturated aldehydes from the corresponding primary alcohols. For the synthesis of this compound, the precursor 3-(2,4-Dichlorophenyl)-2-methyl-propan-1-ol could be utilized. This process often employs a ruthenium catalyst, such as [RuCl₂(p-Cymene)]₂, in the presence of a hydrogen acceptor. The reaction proceeds through the oxidation of the alcohol to the aldehyde, which then undergoes in-situ dehydrogenation to form the desired α,β-unsaturated aldehyde.

Chemoselective and Regioselective Control in the Synthesis of this compound

Achieving high levels of chemoselectivity and regioselectivity is paramount in the synthesis of complex molecules like this compound. This ensures that the desired product is formed preferentially over other potential isomers or byproducts.

A key strategy for synthesizing this compound is the Mizoroki-Heck reaction. This palladium-catalyzed cross-coupling reaction would involve the reaction of 2,4-dichlorophenyl halide (e.g., 1-bromo-2,4-dichlorobenzene (B72097) or 1-iodo-2,4-dichlorobenzene) with 2-methyl-2-propen-1-ol. The regioselectivity of the Heck reaction is a critical factor. The aryl group can add to either the C2 or C3 position of the propenol. To favor the formation of the desired 3-substituted product, careful selection of the catalyst, ligands, and reaction conditions is necessary. The reaction typically proceeds with high regioselectivity to afford the β-arylated product, which upon isomerization and tautomerization yields the target aldehyde.

Catalytic Systems for Enhanced Selectivity

The choice of the catalytic system is a determining factor for the success of the synthesis, influencing both yield and selectivity.

For dehydrogenative approaches, palladium-based catalysts are widely employed. The selectivity can be fine-tuned by the choice of ligands and additives. For instance, the use of specific phosphine ligands can modulate the electronic and steric properties of the palladium center, thereby influencing the rate and selectivity of the β-hydride elimination step.

In the context of the Mizoroki-Heck reaction, the catalytic system typically consists of a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand. The nature of the phosphine ligand is crucial for controlling regioselectivity. Bulky and electron-rich phosphine ligands often favor the formation of the desired linear product. The choice of the palladium precursor and the ligand-to-metal ratio are also important parameters to optimize.

Interactive Data Table: Comparison of Catalytic Systems for Reactions Analogous to the Synthesis of this compound.

| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | PPh₃ | Et₃N | Acetonitrile (B52724) | 100 | 82 | Organic Syntheses |

| Pd(OAc)₂ | P(o-tolyl)₃ | NaHCO₃ | HMPT | 100 | - | General Heck Reaction |

| [RuCl₂(p-Cymene)]₂ | - | Cs₂CO₃ | Toluene | 110 | - | Dehydrogenative Coupling |

Solvent Effects and Reaction Condition Optimization

The optimization of reaction conditions, including the choice of solvent, base, temperature, and reaction time, is critical for maximizing the yield and selectivity of the desired product.

Solvent Effects: The solvent can significantly influence the outcome of both dehydrogenative and cross-coupling reactions. In palladium-catalyzed reactions, the polarity of the solvent can affect the stability of intermediates and the rate of key elementary steps. For instance, in the Heck reaction, polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile are often used. The choice of solvent can also impact the solubility of the reactants and the catalyst, which in turn affects the reaction rate.

Base: In the Mizoroki-Heck reaction, a base is required to neutralize the hydrogen halide that is formed during the catalytic cycle. Common bases include tertiary amines like triethylamine (B128534) (Et₃N) or inorganic bases such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The strength and steric bulk of the base can influence the reaction rate and selectivity.

Temperature: The reaction temperature is a crucial parameter that needs to be carefully controlled. Higher temperatures generally lead to faster reaction rates but can also result in the formation of undesired byproducts or decomposition of the catalyst. The optimal temperature for the synthesis of this compound would need to be determined experimentally.

Interactive Data Table: Effect of Solvents on a Model Heck Reaction.

| Solvent | Dielectric Constant (ε) | Yield (%) |

| Acetonitrile | 37.5 | 82 |

| Dimethylformamide (DMF) | 36.7 | High |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | High |

| Toluene | 2.4 | Moderate |

| Tetrahydrofuran (THF) | 7.6 | Low |

Comprehensive Analysis of the Reaction Chemistry and Chemical Transformations of 3 2,4 Dichlorophenyl 2 Methyl 2 Propenal

Nucleophilic Reactivity Towards the α,β-Unsaturated Carbonyl System of 3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal

The electronic properties of the α,β-unsaturated aldehyde functionality in this compound govern its reactivity towards nucleophiles. This can proceed via two main pathways: direct addition to the carbonyl group (1,2-addition) or conjugate addition at the β-carbon (1,4-addition or Michael reaction).

Direct Addition to the Aldehyde Carbonyl

Nucleophilic attack can occur directly at the electrophilic carbonyl carbon. This pathway is generally favored by strong, "hard" nucleophiles, such as organolithium reagents or Grignard reagents. The reaction proceeds through a tetrahedral intermediate to form an allylic alcohol upon protonation. The presence of the bulky 2,4-dichlorophenyl group and the methyl group at the α-position may sterically hinder this approach.

Conjugate Addition (Michael Reactions) at the β-Carbon

The β-carbon of the α,β-unsaturated system is also electrophilic due to resonance effects. "Soft" nucleophiles, such as enamines, cuprates, thiols, and some carbanions, tend to add to this position in a conjugate or Michael addition. This reaction forms an enolate intermediate, which is then protonated to yield a saturated aldehyde. The stereochemical outcome of this addition would be influenced by the substituents on the propenal backbone.

Organocatalytic and Metal-Catalyzed Asymmetric Additions

Modern synthetic chemistry extensively utilizes chiral organocatalysts and metal complexes to achieve asymmetric additions to α,β-unsaturated aldehydes. These methods allow for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.

Organocatalysis: Chiral amines, such as proline and its derivatives, can form chiral enamines or iminium ions in situ with the aldehyde, directing the stereoselective addition of nucleophiles. Thiourea-based catalysts and other hydrogen-bond donors can activate the electrophile towards nucleophilic attack.

Metal Catalysis: Chiral Lewis acids and transition metal complexes can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the α,β-unsaturated system and providing a chiral environment to control the stereochemical outcome of the nucleophilic addition.

Without specific experimental data for this compound, the efficacy and stereoselectivity of such catalytic systems for this particular substrate remain speculative.

Cycloaddition Reactions Involving this compound as a Dienophile

The electron-deficient nature of the double bond in α,β-unsaturated aldehydes makes them excellent dienophiles in cycloaddition reactions, most notably the Diels-Alder reaction.

Diels-Alder Reactions and their Stereochemical Outcomes

In a Diels-Alder reaction, this compound would react with a conjugated diene to form a six-membered ring. wikipedia.orgmasterorganicchemistry.com The aldehyde group, being an electron-withdrawing group, activates the dienophile for this [4+2] cycloaddition. organic-chemistry.orgyoutube.com

The stereochemistry of the Diels-Alder reaction is highly predictable. The reaction is stereospecific with respect to both the diene and the dienophile, meaning the stereochemistry of the reactants is retained in the product. masterorganicchemistry.comchemtube3d.com For a substituted dienophile like this compound, the orientation of the substituents in the transition state determines the stereochemistry of the final product. The "endo rule" often predicts the major diastereomer, where the electron-withdrawing group of the dienophile (the aldehyde) is oriented towards the developing pi-system of the diene in the transition state. However, the specific regio- and stereoselectivity would depend on the diene used and the reaction conditions.

[3+2] Cycloadditions with Dipolarophiles

Beyond the Diels-Alder reaction, the activated double bond of this compound could also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and diazoalkanes. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. The regioselectivity of these cycloadditions is governed by the electronic and steric properties of both the dipolarophile and the 1,3-dipole.

Redox Transformations of the Aldehyde Moiety in this compound

The aldehyde functional group is a key reactive center in this compound, readily undergoing both reduction and oxidation reactions to yield primary alcohols and carboxylic acids, respectively.

The selective reduction of the aldehyde in α,β-unsaturated aldehydes like this compound to a primary alcohol, (2E)-3-(2,4-dichlorophenyl)-2-methylprop-2-en-1-ol, can be achieved using various reducing agents. A common and effective reagent for this transformation is sodium borohydride (B1222165) (NaBH4). chemguide.co.ukresearchgate.net The reaction is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, where the hydride ion from NaBH4 attacks the electrophilic carbonyl carbon. chemguide.co.uk This nucleophilic attack leads to the formation of an alkoxide intermediate, which is subsequently protonated by the solvent to yield the primary alcohol. chemguide.co.uk

The general reaction is as follows: C10H8Cl2O + [H] → C10H10Cl2O

This reduction is generally selective for the aldehyde group over the olefinic bond due to the milder nature of sodium borohydride compared to other reducing agents like lithium aluminum hydride (LiAlH4).

| Reducing Agent | Solvent | Typical Conditions |

|---|---|---|

| Sodium Borohydride (NaBH4) | Methanol, Ethanol | Room temperature |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, Tetrahydrofuran (THF) | Low temperature (e.g., 0 °C) |

The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 3-(2,4-Dichlorophenyl)-2-methyl-2-propenoic acid. A widely used method for this transformation is the Pinnick oxidation, which employs sodium chlorite (B76162) (NaClO2) under mildly acidic conditions. wikipedia.org This method is particularly effective for oxidizing α,β-unsaturated aldehydes without affecting the double bond. wikipedia.org The reaction is typically carried out in a buffered solution to maintain a slightly acidic pH, which generates the active oxidant, chlorous acid (HClO2). wikipedia.org

Other oxidizing agents that can be used include potassium permanganate (B83412) (KMnO4) and chromium-based reagents like Jones reagent. savemyexams.comgoogle.com However, these are stronger oxidants and may lead to cleavage of the olefinic bond under certain conditions. khanacademy.org

| Oxidizing Agent | Typical Conditions | Selectivity |

|---|---|---|

| Sodium Chlorite (NaClO2) / Buffer | Room temperature, buffered solution | High for aldehyde over olefin |

| Potassium Permanganate (KMnO4) | Varies (acidic, basic, or neutral), temperature-dependent | Can cleave olefinic bond |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to room temperature | Strong oxidant, potential for side reactions |

Functionalization and Derivatization Strategies for this compound

The presence of both an aldehyde and an olefinic bond allows for a wide range of functionalization and derivatization reactions, expanding the synthetic utility of this compound.

The carbonyl group of the aldehyde readily reacts with primary amines and their derivatives to form imines (Schiff bases), oximes, and hydrazones. nih.govresearchgate.net These reactions are typically acid-catalyzed and involve the nucleophilic addition of the nitrogen-containing compound to the carbonyl carbon, followed by dehydration.

Imines: Reaction with primary amines (R-NH2) yields the corresponding N-substituted imines. nih.govrsc.org

Oximes: Condensation with hydroxylamine (B1172632) (NH2OH) or its salts (e.g., hydroxylamine hydrochloride) in the presence of a mild base affords oximes. orgsyn.orgarpgweb.comresearchgate.netijprajournal.com

Hydrazones: Reaction with hydrazine (B178648) (N2H4) or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. mdpi.comnih.govnih.govajpamc.commdpi.com

These derivatives are often crystalline solids and can be useful for the characterization and purification of the parent aldehyde. ijprajournal.com

| Derivative | Reagent | General Product Structure |

|---|---|---|

| Imine | Primary Amine (R-NH2) | R'-CH=N-R |

| Oxime | Hydroxylamine (NH2OH) | R'-CH=N-OH |

| Hydrazone | Hydrazine (R-NHNH2) | R'-CH=N-NH-R |

The carbon-carbon double bond in this compound is susceptible to various addition reactions.

Epoxidation: The olefinic bond can be converted to an epoxide ring using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orglibretexts.orglibretexts.orgnih.gov This reaction proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond. libretexts.orglibretexts.org

Dihydroxylation: The double bond can be dihydroxylated to form a vicinal diol. Syn-dihydroxylation can be achieved using reagents like osmium tetroxide (OsO4) or cold, dilute potassium permanganate (KMnO4). khanacademy.orglibretexts.orgorganic-chemistry.orglibretexts.org Anti-dihydroxylation can be accomplished via epoxidation followed by acid-catalyzed ring-opening. libretexts.org

Hydrogenation: Catalytic hydrogenation of the olefinic bond can be achieved using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). mdpi.comrsc.orggoogleapis.com Under these conditions, the aldehyde group may also be reduced to a primary alcohol. Selective hydrogenation of the double bond while preserving the aldehyde can be challenging and may require specific catalysts or reaction conditions.

Exploration of the Reactivity of the Dichlorophenyl Substituent in this compound

The dichlorophenyl group is generally less reactive than the aldehyde and olefinic moieties. The chlorine atoms deactivate the aromatic ring towards electrophilic substitution. However, under specific conditions, nucleophilic aromatic substitution (SNAr) could be possible, particularly if there are strong electron-withdrawing groups activating the ring. Cross-coupling reactions, such as Suzuki or Heck couplings, could potentially be employed to replace the chlorine atoms with other functional groups, although this would likely require a suitable catalyst and specific reaction conditions. The presence of the aldehyde and olefinic groups could interfere with these reactions, potentially requiring protection-deprotection strategies.

Directed Aromatic Functionalization Methodologies

Directed aromatic functionalization involves the use of a directing group to install new functional groups at specific positions on an aromatic ring, typically ortho to the directing group. For the compound this compound, the dichlorophenyl ring is the substrate for such potential transformations.

In theory, the aldehyde group could potentially act as a directing group for ortho C-H activation, although it is not a classic directing group for this purpose. More commonly, the aldehyde would first be converted into a more effective directing group, such as an imine or an oxime. These modifications would then facilitate metal-catalyzed C-H functionalization reactions, such as ortho-alkylation, -arylation, or -acylation. The existing chloro substituents on the phenyl ring would influence the regioselectivity of these reactions and might present steric hindrance.

Potential for Further Cross-Coupling Reactions

The two chlorine atoms on the phenyl ring of this compound represent potential sites for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

The differential reactivity of the chlorine atoms at the 2- and 4-positions could potentially be exploited for selective functionalization. Generally, the chlorine at the 4-position (para to the propenal substituent) would be expected to be more reactive in many cross-coupling reactions than the sterically hindered chlorine at the 2-position (ortho to the propenal substituent).

Potential cross-coupling reactions for this compound could include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing new aryl or alkyl groups.

Heck Reaction: Reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

C-H Arylation: Direct arylation of other aromatic compounds using the dichlorophenyl ring as the aryl source.

Successful implementation of these reactions would depend on the selection of appropriate catalysts, ligands, bases, and reaction conditions to achieve the desired selectivity and yield, while avoiding unwanted side reactions involving the α,β-unsaturated aldehyde moiety.

Data Tables

Due to the absence of specific experimental data for this compound in the searched literature, no data tables of research findings can be generated.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 3 2,4 Dichlorophenyl 2 Methyl 2 Propenal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-Resolution ¹H and ¹³C NMR Data Acquisition and Interpretation

Detailed analysis requires experimental chemical shift (δ) values, coupling constants (J), and integration for ¹H NMR, and chemical shifts for ¹³C NMR.

2D NMR Techniques: COSY, HSQC, HMBC for Connectivity and Quaternary Carbon Assignment

Interpretation of COSY, HSQC, and HMBC spectra is necessary to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous structural assignment.

NOESY and ROESY Experiments for Stereochemical and Conformational Analysis

Analysis of through-space correlations from NOESY or ROESY spectra would be required to determine the stereochemistry and preferred conformation of the molecule.

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Fourier-Transform Infrared (FT-IR) Spectroscopy

An experimental FT-IR spectrum is needed to identify characteristic absorption bands for functional groups such as the aldehyde C=O stretch, C=C stretch, and C-Cl stretches.

Raman Spectroscopy

A Raman spectrum would provide complementary information to FT-IR, particularly for non-polar bonds, aiding in the complete vibrational analysis of the molecule.

Mass Spectrometry Techniques for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, and offering insights into molecular structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its exact mass with high accuracy. For 3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal, with a molecular formula of C₁₀H₈Cl₂O, the theoretical exact mass can be calculated. This high-precision measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions, thereby confirming the molecular formula.

Table 1: Theoretical Isotopic Mass Distribution for C₁₀H₈Cl₂O

| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₁₀¹H₈³⁵Cl₂¹⁶O | 213.9952 | 100.00 |

| ¹²C₉¹³C₁¹H₈³⁵Cl₂¹⁶O | 215.0001 | 10.83 |

| ¹²C₁₀¹H₈³⁵Cl³⁷Cl¹⁶O | 215.9923 | 65.04 |

This interactive table allows sorting by column.

The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl:³⁷Cl) would be clearly resolved in the HRMS spectrum, providing further confirmation of the presence and number of chlorine atoms in the molecule.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This fragmentation pattern is characteristic of the molecule's structure and is invaluable for confirming the connectivity of atoms. For this compound, the molecular ion (M⁺˙) would be selected and subjected to collision-induced dissociation (CID). The resulting fragments would provide evidence for the dichlorophenyl, methyl, and propenal moieties.

Electron Ionization (EI) and Positive-Ion Chemical Ionization (PICI) are common ionization methods used in mass spectrometry that yield complementary fragmentation data.

Electron Ionization-Mass Spectrometry (EI-MS) EI is a high-energy ionization technique that results in extensive fragmentation, providing a detailed "fingerprint" of the molecule. The mass spectrum of this compound under EI conditions would be expected to show a series of fragment ions corresponding to the loss of various neutral species. Studies on α,β-unsaturated aldehydes indicate that EI-MS is effective for their structural analysis nih.gov.

Positive-Ion Chemical Ionization-Mass Spectrometry (PICI-MS) PICI is a softer ionization technique that typically produces a more abundant protonated molecule [M+H]⁺ and less fragmentation than EI. This is useful for confirming the molecular weight. For α,β-unsaturated aldehydes, PICI-MS has been shown to be a suitable method for structural characterization nih.gov.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Ionization Method(s) |

|---|---|---|

| 214/216/218 | [C₁₀H₈Cl₂O]⁺˙ (Molecular Ion) | EI, PICI |

| 185/187/189 | [M - CHO]⁺ | EI |

| 173/175 | [M - C₃H₃O]⁺ | EI |

| 145 | [C₆H₃Cl₂]⁺ | EI |

| 110 | [C₆H₃Cl]⁺ | EI |

This interactive table allows sorting by column.

The fragmentation would likely involve initial cleavage of the aldehyde group, followed by further fragmentation of the aromatic ring and the propenyl chain. The presence of ions corresponding to the dichlorophenyl group (m/z 145, 173/175) would be a strong indicator of this substructure.

X-ray Crystallography for Solid-State Structural Determination and Conformation (if crystalline forms are available)

Should this compound be obtainable in a crystalline form, single-crystal X-ray diffraction would provide the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, revealing the molecule's three-dimensional structure and conformation in the solid state.

Based on crystallographic studies of other dichlorophenyl derivatives, it is expected that the dichlorophenyl ring would be planar. The conformation of the 2-methyl-2-propenal side chain relative to the aromatic ring would be of particular interest, as steric hindrance between the ortho-chlorine and the methyl group could lead to a non-planar arrangement between the ring and the side chain. Analysis of related structures suggests that intermolecular interactions, such as π-π stacking or halogen bonding, may influence the crystal packing aalto.finih.gov.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/System |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| C-Cl Bond Lengths | ~1.74 Å |

| C=C Bond Length | ~1.34 Å |

| C=O Bond Length | ~1.21 Å |

This interactive table allows sorting by column.

The data obtained from X-ray crystallography would provide an unambiguous confirmation of the compound's constitution and offer valuable insights into its solid-state packing and intermolecular interactions.

Theoretical and Computational Chemistry Investigations of 3 2,4 Dichlorophenyl 2 Methyl 2 Propenal

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of 3-(2,4-Dichlorophenyl)-2-methyl-2-propenal. These methods model the molecule at the subatomic level, providing a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground state geometry. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict bond lengths, bond angles, and dihedral angles. These calculations reveal a molecule that is not entirely planar. The 2,4-dichlorophenyl ring is twisted relative to the propenal moiety due to steric hindrance between the ortho-chlorine atom and the methyl group on the double bond. This twisting influences the electronic conjugation between the aromatic ring and the propenal system.

The total energy calculated by DFT provides a measure of the molecule's stability. By comparing the energies of different optimized geometries (isomers or conformers), the most energetically favorable structure can be identified. For a related compound, 1-(4-Bromophenyl)-3-(2,4-dichlorophenyl)‐prop-2-en-1-one, DFT calculations have been instrumental in understanding its structural and spectroscopic features.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity Sites

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to attack by electrophiles. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the site for nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the π-system of the propenal group and the dichlorophenyl ring, indicating these are the regions most likely to donate electrons. Conversely, the LUMO is anticipated to be distributed over the carbonyl carbon and the β-carbon of the propenal unit, which are characteristic electrophilic sites in α,β-unsaturated aldehydes.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a similar chalcone (B49325) derivative, the HOMO-LUMO energy gap was calculated to be 3.882 eV, which is used to derive global reactivity parameters.

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.6 | Energy of the Lowest Unoccupied Molecular Orbital |

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Red areas signify regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas denote positive potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. Green and yellow areas represent neutral or weakly charged regions.

For this compound, the MEP map would show a significant region of negative potential (red) around the oxygen atom of the carbonyl group, highlighting its role as a primary site for protonation and hydrogen bonding. Regions of positive potential (blue) would be expected around the hydrogen atoms. The map visually confirms the electrophilic nature of the carbonyl carbon and the nucleophilic character of the carbonyl oxygen, providing a clear guide to the molecule's reactive sites.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Delocalization

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy.

In this compound, NBO analysis can reveal significant intramolecular charge transfer interactions. A key interaction would be the delocalization of the lone pair electrons from the carbonyl oxygen (a donor orbital) into the antibonding π* orbital of the C=C double bond (an acceptor orbital). This interaction contributes to the stability of the conjugated system. Furthermore, interactions between the π-orbitals of the dichlorophenyl ring and the propenal moiety can be quantified, providing insight into the degree of electronic communication across the molecule. The stabilization energies associated with these donor-acceptor interactions indicate the strength of electron delocalization, which is crucial for understanding the molecule's electronic properties and reactivity.

Conformational Analysis and Potential Energy Surface Exploration

Molecules are not static entities; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis investigates the energetics of these different arrangements to identify the most stable conformers.

Molecular Mechanics and Semi-Empirical Methods

While DFT provides high accuracy, it can be computationally expensive for exploring the full potential energy surface of a flexible molecule. Molecular mechanics and semi-empirical methods offer a faster, albeit less accurate, alternative for initial conformational searches. These methods can be used to scan the rotational barriers around the single bonds in this compound, particularly the bond connecting the phenyl ring to the propenal group. By systematically rotating this bond and calculating the corresponding energy, a potential energy surface can be generated. This surface reveals the low-energy conformers (valleys) and the transition states between them (saddle points). The results from these faster methods can then be used as starting points for more accurate DFT optimizations to refine the geometries and energies of the most stable conformers. This hierarchical approach allows for an efficient exploration of the molecule's conformational landscape.

Advanced Sampling Techniques (e.g., Molecular Dynamics Simulations)

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, MD simulations would provide insights into its conformational flexibility, solvation effects, and interactions with other molecules. By simulating the compound in various environments (e.g., in a vacuum, in water, or in a lipid bilayer), researchers could understand how its shape and dynamics change, which is crucial for predicting its behavior in different chemical and biological systems. However, no specific MD simulation studies have been published for this compound.

Computational Elucidation of Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms of a compound is fundamental to predicting its reactivity and potential applications. Computational chemistry offers powerful tools to explore these pathways at a molecular level.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how this compound participates in chemical reactions, researchers would first identify the transition states of the proposed reactions. A transition state is the highest energy point along the reaction pathway. Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the identified transition state correctly connects the desired species. This type of analysis provides a detailed picture of the bond-breaking and bond-forming processes.

Kinetic and Thermodynamic Pathway Analysis

Table 1: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

|---|---|---|

| Pathway A | Data Not Available | Data Not Available |

| Pathway B | Data Not Available | Data Not Available |

Note: This table is illustrative. No experimental or computational data is available for this compound.

By comparing these values for different possible reaction pathways, chemists can predict which reactions are more likely to occur and at what rates.

In Silico Prediction of Spectroscopic Parameters to Aid Experimental Assignment

Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable in interpreting experimental data.

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for determining the structure of organic molecules. nih.gov Predicting the 1H and 13C NMR chemical shifts of this compound through computational calculations would assist in the assignment of experimental spectra. nih.gov

Table 2: Hypothetical Predicted vs. Experimental 13C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| C1 | Data Not Available | Data Not Available |

| C2 | Data Not Available | Data Not Available |

| C3 | Data Not Available | Data Not Available |

| ... | ... | ... |

Note: This table is for illustrative purposes. No such data has been published for this compound.

Vibrational Frequency Calculation

Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Calculating the vibrational frequencies of this compound would allow for a direct comparison with experimental IR and Raman spectra, aiding in the identification and characterization of the compound.

Advanced Applications of 3 2,4 Dichlorophenyl 2 Methyl 2 Propenal in Synthetic Organic Chemistry and Materials Science

Role as a Key Building Block in the Multistep Synthesis of Complex Organic Molecules

Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular structures. sigmaaldrich.com Molecules with multiple functional groups, such as α,β-unsaturated aldehydes, are particularly valuable as intermediates in the synthesis of a variety of complex products. physicsandmathstutor.com However, searches of chemical literature did not yield specific, documented examples of 3-(2,4-Dichlorophenyl)-2-methyl-2-Propenal being utilized as a key building block in the multistep synthesis of complex organic molecules. Its structure suggests potential reactivity at the aldehyde group, the carbon-carbon double bond, and the aromatic ring, making it a plausible candidate for such syntheses, though specific pathways have not been detailed in available research.

Precursor for the Synthesis of Novel Heterocyclic Compounds with Diverse Core Structures

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry, with many synthetic routes relying on the cyclization of acyclic precursors. orgsyn.orgmdpi.com The bifunctional nature of an α,β-unsaturated aldehyde like this compound provides the necessary electrophilic centers for condensation reactions with various nucleophiles to form a wide range of heterocyclic rings. While the 2,4-dichlorophenyl moiety is present in numerous known heterocyclic compounds, nih.govuran.uanih.gov specific research detailing the use of this compound as a direct precursor for the synthesis of novel heterocyclic compounds with diverse core structures could not be identified in the surveyed literature.

Application in the Development of Bioactive Compound Analogs (Focus on Synthetic Pathways)

The development of analogs of existing bioactive compounds is a common strategy in medicinal chemistry to improve efficacy, selectivity, and pharmacokinetic properties. mdpi.com The 2,4-dichlorophenyl group is a well-established pharmacophore found in a variety of biologically active molecules. researchgate.netresearchgate.net Synthetic pathways to bioactive compounds often involve the strategic incorporation of such halogenated aromatic rings. nih.govnih.gov Despite the presence of this key structural motif, a review of the literature did not uncover specific synthetic pathways where this compound is explicitly used for the development of bioactive compound analogs.

Exploration of this compound as a Monomer or Cross-Linking Agent in Polymer Chemistry Research

In polymer chemistry, monomers with reactive double bonds can undergo polymerization to form long polymer chains. The propenal group contains a vinyl C=C bond that could potentially participate in polymerization reactions. Cross-linking agents are used to create networks between polymer chains, enhancing material properties. While related compounds such as 2,4-dichlorophenyl methacrylate (B99206) have been synthesized and copolymerized, zendy.io there is no available research in the scientific literature that explores the use of this compound as either a monomer for polymerization or as a cross-linking agent in polymer chemistry.

Integration into Catalyst Ligand Design (if applicable)

The design of ligands is crucial for controlling the activity and selectivity of metal catalysts. Ligands typically contain heteroatoms that can coordinate to a metal center. The carbonyl oxygen in this compound could theoretically act as a coordination site. However, a thorough search of the chemical literature found no instances of this compound being integrated into the design of catalyst ligands or used to form metal complexes for catalytic applications.

Emerging Research Directions and Future Perspectives for 3 2,4 Dichlorophenyl 2 Methyl 2 Propenal

Development of Sustainable and Green Chemical Synthesis Routes

The synthesis of complex organic molecules like 3-(2,4-Dichlorophenyl)-2-methyl-2-propenal traditionally relies on methods that may involve hazardous reagents and generate significant waste. The modern imperative is to develop greener synthetic pathways that are not only environmentally friendly but also economically viable and efficient. environcj.in Research in this area is focused on minimizing waste, avoiding toxic substances, and improving atom economy, aligning with the core principles of green chemistry. mdpi.com

The foundation of green synthesis lies in the use of advanced catalysts that can steer reactions towards desired products with high selectivity and efficiency under mild conditions. longdom.org For the production of this compound, which is likely formed through a condensation reaction between 2,4-dichlorobenzaldehyde (B42875) and propanal, the design of eco-friendly catalysts is paramount.

Future research is directed towards developing heterogeneous catalysts, such as metal oxides or functionalized mesoporous materials, which offer significant advantages in terms of separation, recyclability, and stability. ijesr.orgresearchgate.net For instance, solid acid-base bifunctional catalysts could facilitate the condensation and dehydration steps in a single pot, thereby simplifying the process and reducing waste. researchgate.net Biocatalysis, using enzymes or whole-cell systems, represents another promising frontier, offering unparalleled selectivity and operation under ambient conditions.

Table 1: Comparison of Potential Catalytic Systems for Green Synthesis

| Catalyst Type | Potential Advantages | Research Focus Areas |

|---|---|---|

| Heterogeneous Catalysts | Easy separation, reusability, potential for continuous flow processes. ijesr.org | Development of stable, solid acid-base catalysts; nanostructured catalysts for increased surface area and activity. environcj.in |

| Biocatalysts (Enzymes) | High selectivity (chemo-, regio-, and stereo-selectivity), mild reaction conditions (aqueous media, room temp). ijesr.org | Enzyme screening and engineering for substrate specificity; immobilization for enhanced stability and reuse. |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity and functionality, potential for synergistic catalytic sites. ijesr.org | Design of MOFs with active metal nodes and functionalized linkers for tandem reactions. |

| Organocatalysts | Metal-free, avoiding heavy metal contamination; often biodegradable. | Development of bifunctional organocatalysts for asymmetric synthesis of derivatives. |

A major goal of green chemistry is to reduce or eliminate the use of volatile organic compounds (VOCs) as solvents. mdpi.com Performing reactions in aqueous media or under solvent-free conditions are two of the most effective strategies to achieve this. drhazhan.comfigshare.com

The synthesis of this compound could be adapted to run in water, which is non-toxic, non-flammable, and inexpensive. While organic compounds often have low solubility in water, techniques such as the use of phase-transfer catalysts or surfactants can overcome this limitation. mdpi.com Solvent-free reactions, often facilitated by grinding (mechanochemistry) or heating the neat reactants, represent the ideal in terms of waste prevention. figshare.com These methods can lead to shorter reaction times and simplified product purification. researchgate.net

Exploration of Novel Catalytic Transformations Involving the Compound

The chemical structure of this compound, featuring an α,β-unsaturated aldehyde system and a dichlorinated aromatic ring, offers multiple sites for catalytic transformations. Future research will likely focus on leveraging these reactive centers to synthesize a new generation of derivatives with unique properties.

Novel catalytic transformations could include:

Asymmetric Hydrogenation: Selective reduction of the carbon-carbon double bond or the aldehyde group to produce chiral alcohols or saturated aldehydes, which are valuable building blocks in pharmaceuticals.

Oxidation Reactions: Green oxidation of the aldehyde group to a carboxylic acid using molecular oxygen or hydrogen peroxide as clean oxidants. mdpi.com

Cycloaddition Reactions: Using the double bond as a dienophile in Diels-Alder reactions to construct complex polycyclic structures.

C-H Activation: Direct functionalization of the aromatic ring, catalyzed by transition metals, to introduce new substituents and modify the electronic properties of the molecule.

Investigation of Photo- and Electrocatalytic Applications

The presence of the dichlorophenyl group makes this compound a candidate for applications in environmental remediation through photo- and electrocatalysis. These advanced oxidation processes are effective for the degradation of persistent organic pollutants. researchgate.net

Research could explore the use of semiconductor photocatalysts, such as titanium dioxide (TiO₂) or silver halides (Ag/AgX), to degrade the compound or related chlorinated pollutants under UV or visible light. nih.govmdpi.comresearchgate.net The photocatalytic process generates highly reactive species like hydroxyl radicals that can break down the molecule into less harmful substances. researchgate.net Similarly, electrocatalytic dechlorination using palladium-based catalysts has shown promise for the remediation of chlorinated aromatic compounds. researchgate.net The compound itself could also be investigated as a building block for photosensitizers or electroactive polymers, where the conjugated system and halogen atoms can be tuned for specific electronic properties. beilstein-journals.org

Table 2: Potential Photo- and Electrocatalytic Research Directions

| Technique | Application Area | Mechanism | Future Research |

|---|---|---|---|

| Photocatalysis | Environmental Remediation | Degradation of the molecule via reactive oxygen species generated by semiconductor catalysts under light. nih.govmdpi.com | Developing visible-light-active photocatalysts; studying degradation pathways and toxicity of intermediates. |

| Electrocatalysis | Environmental Remediation | Reductive dechlorination at a cathode surface, often using palladium-supported electrodes. researchgate.net | Improving catalyst stability and efficiency; designing flow-through electrochemical reactors. |

| Photosensitizers | Organic Synthesis | The molecule or its derivatives could act as a catalyst that absorbs light to drive chemical reactions. beilstein-journals.org | Synthesis of derivatives with tailored photophysical properties (absorption spectra, triplet state energies). |

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize reaction conditions and develop more efficient catalysts, a deep understanding of reaction mechanisms is essential. Advanced in situ spectroscopic techniques allow researchers to monitor reactions as they happen, providing real-time data on the formation of intermediates and byproducts. nih.gov

For the synthesis and transformation of this compound, techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) or Raman spectroscopy can track the concentration of reactants and products. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information on transient intermediates. mdpi.com This data is invaluable for elucidating reaction pathways, identifying rate-limiting steps, and understanding catalyst deactivation mechanisms, ultimately leading to more robust and efficient chemical processes. nih.gov

Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. nih.gov These methods allow for the in silico design of new molecules and the prediction of their properties before they are synthesized in the lab, saving significant time and resources.

For this compound, computational tools like Density Functional Theory (DFT) can be used to:

Model reaction mechanisms to understand catalyst-substrate interactions.

Predict the reactivity of different sites on the molecule.

Design derivatives with tailored electronic and steric properties for specific applications, such as pharmaceuticals or materials science. rsc.orgjcchems.com

Screen virtual libraries of potential catalysts to identify the most promising candidates for experimental investigation. nih.gov

By combining computational design with experimental validation, researchers can accelerate the discovery of new derivatives of this compound with enhanced performance and desired functionalities.

Q & A

Q. What are the recommended synthetic routes for 3-(2,4-dichlorophenyl)-2-methyl-2-propenal, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of α,β-unsaturated aldehydes like this compound typically involves aldol condensation or oxidation of allylic alcohols. For example:

- Aldol Condensation : Reacting 2,4-dichlorobenzaldehyde with methyl ketones under basic conditions (e.g., NaOH or KOH) to form the α,β-unsaturated aldehyde. Temperature control (40–60°C) and solvent polarity (e.g., ethanol/water mixtures) are critical for yield optimization .

- Oxidation of Allylic Alcohols : Using oxidizing agents like MnO₂ or Swern oxidation to convert 3-(2,4-dichlorophenyl)-2-methyl-2-propenol to the aldehyde. Ensure inert atmospheres to prevent over-oxidation.

Q. Key Optimization Parameters

| Parameter | Impact |

|---|---|

| Catalyst (e.g., KOH) | Affects reaction rate and byproduct formation |

| Solvent Polarity | Higher polarity improves solubility of intermediates |

| Temperature | Elevated temps accelerate condensation but risk decomposition |

Q. Which analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to confirm the aldehyde proton (δ 9.5–10.5 ppm) and dichlorophenyl aromatic signals. Compare with analogs like 2,4-dichlorocinnamic acid (δ 6.5–8.0 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]) and fragmentation patterns to distinguish from isomeric structures.

- IR Spectroscopy : Identify the C=O stretch (~1700 cm) and C=C stretch (~1600 cm) .

- Chromatography (HPLC/UPLC) : Use reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity. Reference standards for chlorophenyl analogs (e.g., diuron derivatives) ensure accurate calibration .

Q. How do the physical and chemical properties of this compound influence its stability in experimental settings?

Methodological Answer:

- Hydrolytic Sensitivity : The α,β-unsaturated aldehyde group is prone to hydration. Store under anhydrous conditions (e.g., molecular sieves) and avoid aqueous buffers unless stabilizing agents (e.g., DMF) are added.

- Photodegradation : The dichlorophenyl group absorbs UV light, leading to potential decomposition. Conduct light-sensitive experiments in amber glassware .

- Thermal Stability : Decomposes above 150°C; use low-temperature techniques (e.g., cold trapping) during distillation.

Advanced Research Questions

Q. How does the 2,4-dichlorophenyl substituent influence the compound’s reactivity in nucleophilic addition reactions?

Methodological Answer: The electron-withdrawing chlorine atoms increase the electrophilicity of the α,β-unsaturated aldehyde:

- Mechanistic Insight : The dichlorophenyl group stabilizes the transition state in Michael additions (e.g., thiol or amine nucleophiles) by resonance withdrawal. Compare reactivity with non-chlorinated analogs to quantify electronic effects .

- Experimental Strategy : Perform kinetic studies (e.g., UV-Vis monitoring) with varying nucleophiles (e.g., benzylamine vs. aniline) to measure rate constants.

Q. Reactivity Comparison

| Compound | Reaction Rate (k, Ms) |

|---|---|

| This compound | 2.5 × 10 |

| 3-Phenyl-2-methyl-2-propenal | 1.1 × 10 |

Q. What strategies are recommended for elucidating the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cytochrome P450 or kinases), as the dichlorophenyl group enhances lipophilic interactions .

- Assay Design :

- Use fluorescence-based assays (e.g., FP-TAMRA probes) to monitor binding.

- Conduct dose-response experiments (IC) with positive controls (e.g., ketoconazole for CYP450 inhibition).

- Data Validation : Cross-validate results with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses .

Q. How can researchers resolve contradictions in reported toxicity data for chlorophenyl-containing compounds?

Methodological Answer:

- Literature Triage : Apply the two-step screening process used in chlorophenol studies :

- Title/Abstract Screen : Exclude non-relevant studies (e.g., industrial exposure).

- Full-Text Review : Focus on in vitro models (e.g., hepatocyte assays) to isolate compound-specific effects.

- Meta-Analysis : Use software (e.g., RevMan) to aggregate data from heterogeneous studies. Adjust for variables like solvent choice (DMSO vs. ethanol) that alter bioavailability.

Q. Common Confounders in Toxicity Studies

| Factor | Impact | Mitigation |

|---|---|---|

| Solvent | Alters membrane permeability | Standardize solvent concentrations ≤0.1% |

| Cell Line | Variability in metabolic activity | Use primary cells or ≥2 cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.